molecular formula C11H13NO2S B13449398 2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13449398
M. Wt: 223.29 g/mol
InChI Key: FMRIIHQSDXFUGJ-UHFFFAOYSA-N
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Description

2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the thienopyrrole core . Another approach involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of lysine-specific demethylases (KDM1A and LSD1), which are involved in the regulation of histone methylation . By inhibiting these enzymes, the compound can modulate gene expression and potentially exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the methyl group at the 2-position can influence its reactivity and stability compared to other derivatives.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-methyl-4-propylthieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-3-4-12-8-5-7(2)15-10(8)6-9(12)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

FMRIIHQSDXFUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC2=C1C=C(S2)C)C(=O)O

Origin of Product

United States

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